Substance P, phe(5)-trp(7,9)-leu(11)-
Description
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is a synthetic analog of the naturally occurring neuropeptide substance P. This compound is designed to interact with the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and stress responses .
Properties
CAS No. |
96736-12-8 |
|---|---|
Molecular Formula |
C79H109N19O12 |
Molecular Weight |
1516.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
InChI Key |
XVOCEQLNJQGCQG-UNAVROQCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N |
sequence |
RPKPFQWFWLL |
Synonyms |
(Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P 1-Arg-5-Phe-7,9-Trp-11-Leu-substance P 5-Phe-7,9-Trp-11-Leu-substance P 5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP L-756,867 substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)- substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)- substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)- substance P, Phe(5)-Trp(7,9)-Leu(11)- substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)- substance P-PTTL |
Origin of Product |
United States |
Preparation Methods
The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods for peptides like [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P often involve automated peptide synthesizers, which streamline the SPPS process and ensure high purity and yield.
Chemical Reactions Analysis
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Major products formed from these reactions depend on the specific modifications made to the peptide structure.
Scientific Research Applications
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurokinin-1 receptor activity, which is important in pain and inflammation pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin-1 receptor dysregulation, such as chronic pain and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P involves its binding to the neurokinin-1 receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of intracellular calcium and the activation of protein kinase C. These events result in various physiological responses, such as pain transmission and inflammatory processes .
Comparison with Similar Compounds
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is unique compared to other similar compounds due to its specific modifications, which enhance its stability and receptor affinity. Similar compounds include:
Substance P: The natural neuropeptide with a similar structure but less stability.
[D-Arg1,D-Phe5,D-Trp7,9]-substance P: A related analog with fewer modifications.
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-neurokinin A: Another analog targeting the neurokinin-1 receptor but with different amino acid sequences.
These comparisons highlight the unique properties of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, making it a valuable tool in scientific research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
